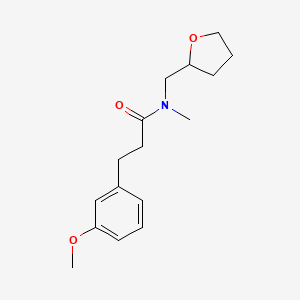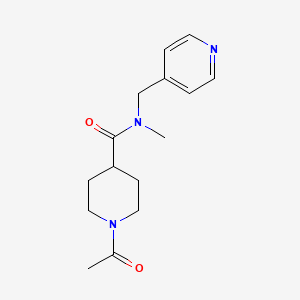
1-benzyl-3-(1H-indol-6-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-3-(1H-indol-6-yl)urea, also known as BIU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BIU belongs to the class of urea-based compounds and has been reported to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
作用機序
The exact mechanism of action of 1-benzyl-3-(1H-indol-6-yl)urea is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of several enzymes and proteins involved in these pathways, including PI3K/Akt, MAPK, and NF-κB. Additionally, this compound has been reported to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the elimination of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and reduction of inflammation. Additionally, this compound has been reported to modulate the expression of various genes involved in these processes, which suggests that it may have a broad range of therapeutic applications.
実験室実験の利点と制限
One of the main advantages of 1-benzyl-3-(1H-indol-6-yl)urea is its potent anti-cancer activity, which makes it a promising candidate for the development of novel cancer therapies. Moreover, this compound has been shown to exhibit relatively low toxicity, which is a desirable characteristic for any potential drug candidate. However, one of the main limitations of this compound is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the research and development of 1-benzyl-3-(1H-indol-6-yl)urea. One area of interest is the optimization of its chemical structure to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Moreover, the potential use of this compound in combination with other anti-cancer agents or immunotherapies should be explored to enhance its therapeutic efficacy. Finally, the development of novel drug delivery systems for this compound may also enhance its clinical utility.
In conclusion, this compound is a synthetic compound with significant potential for the treatment of various diseases, including cancer, inflammation, and viral infections. Its potent anti-cancer activity and relatively low toxicity make it a promising candidate for the development of novel cancer therapies. However, further research is needed to fully understand its mechanism of action and to optimize its chemical structure for enhanced therapeutic efficacy.
合成法
The synthesis of 1-benzyl-3-(1H-indol-6-yl)urea involves the reaction between benzyl isocyanate and 6-aminoindole in the presence of a suitable solvent and catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to the final product through a series of steps involving purification and isolation.
科学的研究の応用
1-benzyl-3-(1H-indol-6-yl)urea has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and viral infections. Several studies have reported that this compound exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, this compound has also been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been reported to exhibit anti-viral activity against a range of viruses, including HIV, hepatitis B, and influenza.
特性
IUPAC Name |
1-benzyl-3-(1H-indol-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16(18-11-12-4-2-1-3-5-12)19-14-7-6-13-8-9-17-15(13)10-14/h1-10,17H,11H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDHURWZTUMMNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=CC3=C(C=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Cyclopropylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B6638960.png)
![(2,6-Dimethoxyphenyl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B6638974.png)


![5-chloro-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydroindole](/img/structure/B6638988.png)
![(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-thiophen-2-ylmethanone](/img/structure/B6638992.png)


![N-imidazo[1,2-a]pyridin-6-ylbutanamide](/img/structure/B6639010.png)
![N-[(1-acetylpiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B6639014.png)



